molecular formula C12H18N2OS B13868627 4-(2-Morpholin-4-ylethylsulfanyl)aniline

4-(2-Morpholin-4-ylethylsulfanyl)aniline

Cat. No.: B13868627
M. Wt: 238.35 g/mol
InChI Key: MHKNYKYJMUDLAP-UHFFFAOYSA-N
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Description

4-(2-Morpholin-4-ylethylsulfanyl)aniline is an organic compound that features a morpholine ring attached to an aniline structure via an ethylsulfanyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholin-4-ylethylsulfanyl)aniline typically involves the reaction of 4-chloroaniline with 2-(morpholin-4-yl)ethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group displaces the chlorine atom on the aniline ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholin-4-ylethylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitroanilines, halogenated anilines, sulfonated anilines

Scientific Research Applications

4-(2-Morpholin-4-ylethylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Morpholin-4-ylethylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The ethylsulfanyl linker provides flexibility and enhances the compound’s ability to bind to its targets. The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Morpholin-4-ylethoxy)aniline: Similar structure but with an ethoxy linker instead of an ethylsulfanyl linker.

    4-(4-Morpholinyl)aniline: Lacks the ethylsulfanyl linker, directly attaches the morpholine ring to the aniline.

    5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides: Contains a morpholine ring but with a different core structure.

Uniqueness

4-(2-Morpholin-4-ylethylsulfanyl)aniline is unique due to the presence of the ethylsulfanyl linker, which imparts distinct chemical properties and reactivity. This linker can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

4-(2-morpholin-4-ylethylsulfanyl)aniline

InChI

InChI=1S/C12H18N2OS/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2

InChI Key

MHKNYKYJMUDLAP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCSC2=CC=C(C=C2)N

Origin of Product

United States

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